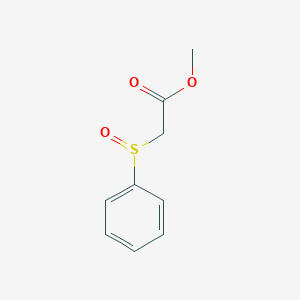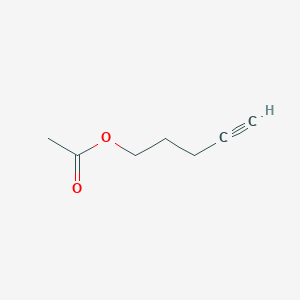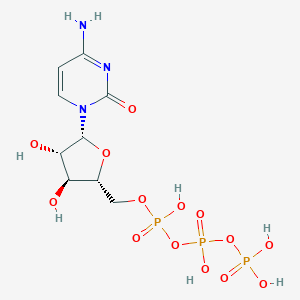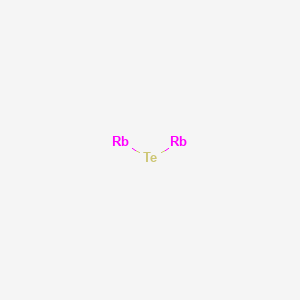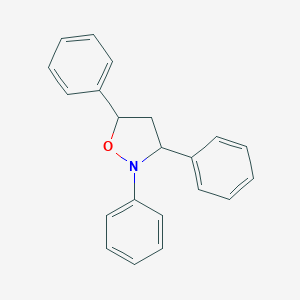
2,3,5-Triphenyl-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Triphenyl-1,2-oxazolidine is a cyclic organic compound that has been extensively used in scientific research. It is a colorless solid with a molecular formula of C21H19NO and a molecular weight of 301.38 g/mol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology due to its unique chemical properties and structure.
Wirkmechanismus
The mechanism of action of 2,3,5-Triphenyl-1,2-oxazolidine is not fully understood. However, it has been proposed that its biological activities are related to its ability to interact with biological macromolecules, such as proteins and nucleic acids. For example, it has been reported to bind to the DNA minor groove and inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
2,3,5-Triphenyl-1,2-oxazolidine has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and monocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3,5-Triphenyl-1,2-oxazolidine in lab experiments is its ability to control the stereochemistry of reactions. It can improve the enantioselectivity of certain reactions and reduce the formation of unwanted byproducts. Another advantage is its unique chemical structure, which allows it to interact with biological macromolecules and exhibit various biological activities.
One of the limitations of using 2,3,5-Triphenyl-1,2-oxazolidine in lab experiments is its low solubility in water and other polar solvents. This can make it difficult to dissolve and handle in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2,3,5-Triphenyl-1,2-oxazolidine. One direction is the synthesis of new derivatives with improved biological activities and reduced toxicity. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and its interactions with biological macromolecules.
Synthesemethoden
The synthesis of 2,3,5-Triphenyl-1,2-oxazolidine can be achieved through various methods. One of the most common methods is the reaction between an amine and an aldehyde in the presence of an acid catalyst. For example, the reaction between aniline and benzaldehyde in the presence of acetic acid can produce 2,3,5-Triphenyl-1,2-oxazolidine. Another method involves the reaction between a nitrile and an amine in the presence of a Lewis acid catalyst. For example, the reaction between benzonitrile and aniline in the presence of aluminum chloride can produce 2,3,5-Triphenyl-1,2-oxazolidine.
Wissenschaftliche Forschungsanwendungen
2,3,5-Triphenyl-1,2-oxazolidine has various applications in scientific research. One of the most common applications is as a chiral auxiliary in asymmetric synthesis. It can be used to control the stereochemistry of reactions and improve the enantioselectivity of certain reactions. For example, it has been used as a chiral auxiliary in the synthesis of α-aminophosphonates and α-amino acids.
Another application of 2,3,5-Triphenyl-1,2-oxazolidine is in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial activities. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
13787-96-7 |
|---|---|
Produktname |
2,3,5-Triphenyl-1,2-oxazolidine |
Molekularformel |
C21H19NO |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2,3,5-triphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C21H19NO/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-15,20-21H,16H2 |
InChI-Schlüssel |
VSFTVFBJKLFFHU-UHFFFAOYSA-N |
SMILES |
C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
2,3,5-Triphenylisoxazolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



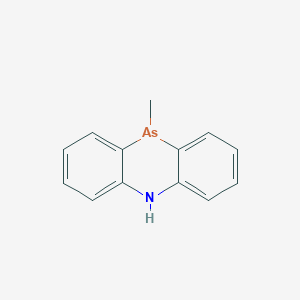
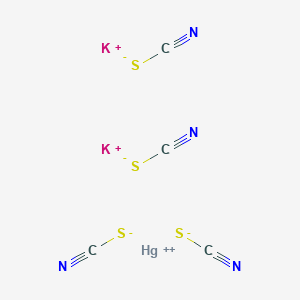
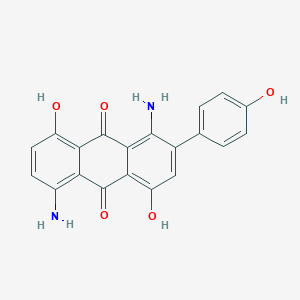
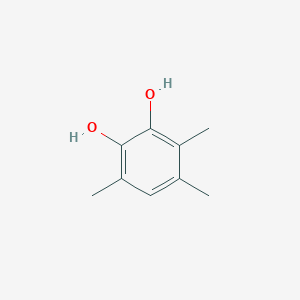


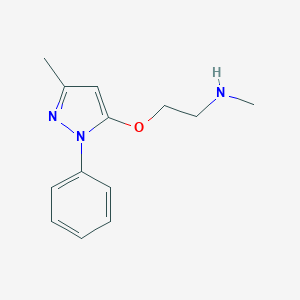
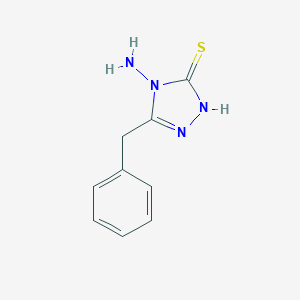
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)

